2'-O-acetyl-ADP-D-ribose, also known as O-acetyl-ADP-ribose, is a metabolite derived from nicotinamide adenine dinucleotide, playing a significant role in cellular signaling and metabolism. It is particularly involved in the deacetylation processes mediated by sirtuins, a family of enzymes that regulate various cellular functions including gene expression, DNA repair, and apoptosis. This compound exists predominantly as a mixture of two isomers: 2'-O-acetyl-ADP-D-ribose and 3'-O-acetyl-ADP-D-ribose, which are generated through enzymatic and non-enzymatic pathways.
The primary source of 2'-O-acetyl-ADP-D-ribose is the enzymatic cleavage of nicotinamide adenine dinucleotide by sirtuins during deacetylation reactions. The reaction involves the transfer of an acetyl group from acetylated lysine residues to the ribose moiety of nicotinamide adenine dinucleotide, yielding deacetylated proteins and 2'-O-acetyl-ADP-D-ribose as products .
2'-O-acetyl-ADP-D-ribose is classified as a nucleotide derivative. It falls under the category of ribonucleotides due to its ribose sugar component and is further categorized as an acetylated derivative of ADP-ribose.
The synthesis of 2'-O-acetyl-ADP-D-ribose can be achieved through various methods:
The enzymatic synthesis typically requires precise control over pH and temperature to ensure optimal enzyme activity. In contrast, the non-enzymatic route benefits from simplicity and rapid reaction conditions but may require purification steps to isolate the desired product.
The molecular structure of 2'-O-acetyl-ADP-D-ribose features a ribose sugar linked to an adenosine diphosphate moiety with an acetyl group attached at the 2' position of the ribose. The structural formula can be represented as follows:
The exact mass of 2'-O-acetyl-ADP-D-ribose is approximately 307.0793 g/mol . Structural analysis using techniques such as nuclear magnetic resonance spectroscopy has confirmed its configuration and stereochemistry.
2'-O-acetyl-ADP-D-ribose participates in several biochemical reactions:
Kinetic studies have shown that hydrolysis follows a concerted mechanism involving transition states characterized by significant bond rearrangements. The transition state analysis reveals bond lengths indicative of simultaneous nucleophilic attack and leaving group departure during hydrolysis .
The mechanism by which 2'-O-acetyl-ADP-D-ribose functions primarily revolves around its role as a signaling molecule in cellular processes:
Research indicates that 2'-O-acetyl-ADP-D-ribose can inhibit oocyte maturation in certain models, demonstrating its potential role in reproductive biology .
Relevant analyses indicate that it maintains structural integrity during standard laboratory manipulations but may degrade under prolonged exposure to heat or acidic conditions.
2'-O-acetyl-ADP-D-ribose has several important applications in scientific research:
The sirtuin family of proteins, classified as class III histone deacetylases, serves as the primary enzymatic machinery for the biosynthesis of 2′-O-acetyl-ADP-ribose. These enzymes are evolutionarily conserved from bacteria to humans and function as nicotinamide adenine dinucleotide (NAD+)-dependent deacetylases. The founding member, Saccharomyces cerevisiae Silent Information Regulator 2 (Sir2), catalyzes the deacetylation of acetylated lysine residues on histone and non-histone substrates, coupling this reaction with NAD+ hydrolysis to produce 2′-O-acetyl-ADP-ribose and nicotinamide [1] [7]. This reaction links epigenetic regulation to cellular metabolism, as NAD+ availability directly modulates sirtuin activity.
Structurally, sirtuins possess a conserved catalytic core domain of approximately 260 amino acids, organized into two globular domains: a large Rossmann-fold domain (for NAD+ binding) and a small domain comprising helical and zinc-binding modules (for substrate recognition) [7] [8]. The zinc-binding module, characterized by Cys-X-X-Cys motifs, is essential for enzymatic activity, as mutations in these residues abolish deacetylation function. Eukaryotes express multiple sirtuin isoforms with distinct subcellular localizations and substrate specificities. For example, yeast encodes five sirtuins (Sir2, Hst1–Hst4), while humans possess seven (Sirt1–Sirt7), each contributing differentially to 2′-O-acetyl-ADP-ribose production based on their cellular context [3] [7].
Quantitative studies in Saccharomyces cerevisiae confirm that sirtuins are indispensable for cellular 2′-O-acetyl-ADP-ribose synthesis. Wild-type yeast exhibit endogenous 2′-O-acetyl-ADP-ribose concentrations of 0.56 ± 0.13 μM, whereas strains lacking all five sirtuins (Sir2, Hst1–Hst4) show undetectable levels. Notably, deletion of the highly active sirtuin Hst2 reduces 2′-O-acetyl-ADP-ribose to 0.37 ± 0.12 μM, underscoring its major biosynthetic role [3].
Table 1: Sirtuin Homologs and Their Roles in 2′-O-Acetyl-ADP-ribose Biosynthesis
Organism | Sirtuin Homolog | Cellular Role | Contribution to OAADPr | |
---|---|---|---|---|
S. cerevisiae | Sir2 | Transcriptional silencing at telomeres, rDNA | Primary producer | |
S. cerevisiae | Hst2 | Cytoplasmic deacetylase | Major contributor (37% of total) | |
Homo sapiens | SIRT1 | Nuclear deacetylase | Implicated in gene silencing | |
Homo sapiens | SIRT2 | Cytoplasmic/nuclear tubulin deacetylase | Confirmed OAADPr producer | |
Drosophila melanogaster | dSir2 | Heterochromatin formation | Evolutionarily conserved producer | [1] [3] [6] |
The sirtuin-catalyzed synthesis of 2′-O-acetyl-ADP-ribose is a multistep reaction requiring precise coordination between NAD+ cleavage and acetyl group transfer. The mechanism begins with the nucleophilic attack of the acetyl oxygen from the acetylated lysine substrate on the C1′ position of the nicotinamide ribose in NAD+, facilitated by lone pair donation from the lysine nitrogen. This results in nicotinamide expulsion and formation of a 1′-O-alkylamidate intermediate [8] [9]. A conserved histidine residue (His135 in yeast Hst2) then deprotonates the 3′-hydroxyl group of the intermediate, enabling it to deprotonate the adjacent 2′-hydroxyl group. The activated 2′-hydroxyl subsequently attacks the carbonyl carbon of the acetyl group, forming a strained 1′,2′-cyclic intermediate [8].
Resolution of this cyclic intermediate involves hydrolysis: a water molecule, positioned and activated by asparagine (Asn116), attacks the acyl-oxonium carbon. This step is coupled with proton transfer from the lysine nitrogen to His135, releasing the deacetylated lysine and generating 2′-O-acetyl-ADP-ribose [8]. The reaction is energetically demanding (ΔG ≈ −8.2 kcal/mol), comparable to ATP hydrolysis, highlighting the metabolic cost of sirtuin-mediated deacetylation [2].
Key catalytic residues include:
Kinetic analyses reveal that sirtuins operate under single-turnover conditions in vivo, with rapid quenching experiments confirming 2′-O-acetyl-ADP-ribose as the initial enzymatic product [1] [3].
Table 2: Key Steps in Sirtuin-Catalyzed 2′-O-Acetyl-ADP-ribose Formation
Step | Molecular Event | Catalytic Residues Involved | Intermediate Formed | |
---|---|---|---|---|
1 | Nucleophilic attack of acetyl-lysine on NAD+ | Asp118 (polarizes NAD+) | None (transition state) | |
2 | Nicotinamide expulsion | Phe44/Pro42 (block rebinding) | 1′-O-alkylamidate | |
3 | Cyclization | His135 (deprotonates 2′-OH) | 1′,2′-Cyclic intermediate | |
4 | Hydrolysis | Asn116 (activates water) | 2′-O-Acetyl-ADP-ribose | [8] [1] |
Regiochemical specificity in sirtuin catalysis is unequivocally directed toward 2′-O-acetyl-ADP-ribose as the primary enzymatic product. Structural analyses using NMR and mass spectrometry demonstrate that the initial product released from the sirtuin active site is the 2′-isomer, with no detectable 1′- or 3′-isomers formed during the catalytic step [1] [9]. This specificity arises from the geometric constraints of the sirtuin active site, which positions the 2′-hydroxyl group proximal to the acetyl-lysine carbonyl carbon. The catalytic histidine (His135) optimally orients the 2′-hydroxyl for nucleophilic attack, while the 3′-hydroxyl remains hydrogen-bonded to adjacent residues but is sterically inaccessible for acetyl transfer [8].
The exclusive formation of the 2′-regioisomer was confirmed through rapid-quenching experiments under single-turnover conditions, which trap the enzymatic product before equilibration. In these studies, only 2′-O-acetyl-ADP-ribose is observed immediately after catalysis [1]. However, once released into bulk solution, the 2′-isomer undergoes non-enzymatic intramolecular transesterification, yielding 3′-O-acetyl-ADP-ribose. The two isomers equilibrate to a near 1:1 ratio (48:52) at neutral pH due to comparable thermodynamic stability [1].
Heteronuclear multiple-bond correlation spectroscopy (HMBC) unambiguously distinguishes the isomers: the 2′-isomer exhibits a characteristic correlation between the acetyl carbonyl carbon and the ribose 2′-carbon, while the 3′-isomer shows a correlation to the 3′-carbon [1].
Table 3: Physicochemical Properties of 2′- vs. 3′-O-Acetyl-ADP-ribose Isomers
Property | 2′-O-Acetyl-ADP-ribose | 3′-O-Acetyl-ADP-ribose | Analytical Method | |
---|---|---|---|---|
Initial enzymatic product | Yes | No | Rapid quenching + MS | |
13C NMR chemical shift (acetyl carbonyl) | 174.2 ppm | 174.5 ppm | HMBC NMR | |
Ribose carbon linkage | 2′-C (83.2 ppm) | 3′-C (74.8 ppm) | 13C NMR | |
Thermodynamic stability | Slightly less stable | Slightly more stable | Equilibrium constants | |
Biological activity | Binds macrodomains | Reduced ion channel activation | TRPM2 gating assays | [1] [2] [9] |
Post-catalytic release of 2′-O-acetyl-ADP-ribose into the cellular milieu initiates spontaneous intramolecular transesterification, resulting in isomerization to 3′-O-acetyl-ADP-ribose. This non-enzymatic reaction proceeds via a nucleophilic substitution mechanism where the ribose 3′-hydroxyl attacks the acetyl carbonyl carbon, forming a pentavalent transition state that collapses to the 3′-isomer [1]. The reaction is first-order and pH-dependent, with maximal rates observed at neutral to slightly alkaline conditions (pH 7.0–8.0) where hydroxyl groups are partially deprotonated [3].
At equilibrium (reached within minutes in physiological buffers), the ratio of 2′:3′ isomers stabilizes at approximately 48:52. This equilibrium favors the 3′-isomer by a marginal free energy difference (ΔG ≈ −0.2 kcal/mol), attributed to reduced steric strain in the 3′-configuration [1]. The interconversion mechanism involves:
Cellular enzymes modulate this equilibrium by metabolizing one or both isomers:
The dynamic isomer equilibrium allows 2′-O-acetyl-ADP-ribose to function as a molecular "switch," with each isomer potentially engaging distinct biological targets. For example, the 2′-isomer preferentially activates the TRPM2 cation channel and binds histone macroH2A1.1, while the 3′-isomer shows reduced efficacy [2] [6].
Table 4: Cellular Factors Modulating the 2′/3′-OAADPr Equilibrium
Modulator | Class | Effect on Equilibrium | Catalytic Action | |
---|---|---|---|---|
Ysa1/NudT5 | Nudix hydrolase | Depletes both isomers | Cleaves pyrophosphate bond → AMP + acetylribose-5-phosphate | |
MacroD1/D2/ARH3 | Macrodomain | Depletes both isomers | Hydrolyzes acetyl group → ADP-ribose + acetate | |
Nuclear acetyltransferase | Transferase | Depletes 2′-isomer | Transfers acetyl group to unknown acceptor | |
pH > 8.0 | Solution chemistry | Favors 3′-isomer | Accelerates transesterification rate | [1] [2] [3] |
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